molecular formula C19H29N3O3 B6059570 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol

2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol

Cat. No. B6059570
M. Wt: 347.5 g/mol
InChI Key: MJPFXZFGIJHDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of organic compound that belongs to the class of ethanolamines.

Mechanism of Action

The mechanism of action of 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. This compound has been found to act as a partial agonist or antagonist at different receptor subtypes, depending on the specific receptor and the concentration of the compound.
Biochemical and Physiological Effects:
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol has been shown to have several biochemical and physiological effects. It has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and cognition. This compound has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol in lab experiments include its availability, stability, and potency. This compound is readily available and can be synthesized using a simple and efficient method. It is also stable under normal laboratory conditions and has a long shelf life. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol. One potential direction is the development of new drugs based on this compound for the treatment of various disorders, such as depression, anxiety, and schizophrenia. Another direction is the investigation of the potential neuroprotective effects of this compound in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol involves the reaction of 1-(2-hydroxyethyl)piperazine with 4-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxylic acid tert-butyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected with trifluoroacetic acid (TFA) to obtain 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol.

Scientific Research Applications

2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol has been extensively studied for its potential applications in various fields of research. It has been found to be a potent ligand for several receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This compound has been used in the development of new drugs for the treatment of various disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-11-10-20-5-1-2-17(14-20)22-8-6-21(7-9-22)13-16-3-4-18-19(12-16)25-15-24-18/h3-4,12,17,23H,1-2,5-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPFXZFGIJHDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol

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